REACTION_CXSMILES
|
[CH2:1]([OH:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[C:16](O)(=[O:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>>[C:1]([O:30][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
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329 g
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Type
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reactant
|
Smiles
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C(CCCCCCCCCCCCC)O
|
Name
|
|
Quantity
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351 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)O
|
Name
|
fatty acid
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
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60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
mixed by means of a magnetic stirrer (viscosity of the mixture at 60° C. approx
|
Type
|
ADDITION
|
Details
|
The lower region of the reaction vessel was initially charged with 2.7 g of NOVOZYM 435
|
Type
|
TEMPERATURE
|
Details
|
The reflux was heated to 60° C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |